molecular formula C18H21NO2 B2873713 N-(2,6-diethylphenyl)-3-methoxybenzamide CAS No. 200116-54-7

N-(2,6-diethylphenyl)-3-methoxybenzamide

Cat. No. B2873713
CAS RN: 200116-54-7
M. Wt: 283.371
InChI Key: AUOKYHTZXAUIIX-UHFFFAOYSA-N
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Description

“N-(2,6-Diethylphenyl)-4-hydroxybenzamide” is a chemical compound . It’s a solid form and its empirical formula is C17H19NO2 . It’s important to note that the information available is limited and may not fully describe “N-(2,6-diethylphenyl)-3-methoxybenzamide”.


Synthesis Analysis

While specific synthesis information for “N-(2,6-diethylphenyl)-3-methoxybenzamide” was not found, a related compound, alachlor, was studied for its degradation pathway . Alachlor was initially degraded to 2-chloro-N-(2,6-diethylphenyl) acetamide, which was further degraded to 2,6-diethylaniline and 7-ethylindoline .

Scientific Research Applications

Agriculture: Herbicide Development

N-(2,6-diethylphenyl)-3-methoxybenzamide: is structurally related to chloroacetanilide herbicides, which are widely used in agriculture to control weeds and grasses. Researchers are exploring its potential as a novel herbicide due to its structural similarity to alachlor . The compound could be modified to enhance its herbicidal properties, such as selectivity and environmental persistence.

Environmental Science: Bioremediation

In environmental science, this compound’s analogs are being studied for their biodegradation pathways. Understanding how these compounds break down in the environment can lead to the development of bioremediation strategies to mitigate pollution caused by similar herbicides .

Material Science: Chemical Synthesis

In material science, the compound’s framework is used to synthesize novel materials with potential applications in various industries. For example, derivatives of this compound could be used to create new polymers or coatings with unique properties .

Biochemistry: Enzyme Inhibition

Biochemically, compounds like N-(2,6-diethylphenyl)-3-methoxybenzamide can act as enzyme inhibitors. They can be used to study the inhibition of protein synthesis in plants, which is the primary mode of action for its herbicidal function .

Pharmacology: Drug Discovery

In pharmacology, the compound’s structure could be utilized as a scaffold for developing new drugs. Its ability to interact with biological systems could be harnessed to create medications with specific targets within the body .

Medicine: Metabolite Analysis

Medically, understanding the metabolites formed from compounds like N-(2,6-diethylphenyl)-3-methoxybenzamide can aid in the development of diagnostic tools for exposure to related chemicals, which is crucial for patient treatment and drug development .

Mechanism of Action

Mode of Action

The mode of action of N-(2,6-diethylphenyl)-3-methoxybenzamide is not fully understood. It is likely that the compound interacts with its targets, leading to changes in cellular processes. The specific nature of these interactions and the resulting changes are areas of ongoing research .

Biochemical Pathways

The compound may affect various biochemical pathways. For instance, it has been suggested that similar compounds can inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in microsomes .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2,6-diethylphenyl)-3-methoxybenzamide. Factors such as pH, temperature, and the presence of other compounds can affect how the compound interacts with its targets and its overall effectiveness .

properties

IUPAC Name

N-(2,6-diethylphenyl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-4-13-8-6-9-14(5-2)17(13)19-18(20)15-10-7-11-16(12-15)21-3/h6-12H,4-5H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOKYHTZXAUIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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